molecular formula C9H12N2O B8746544 6-Cyclobutoxypyridin-3-amine

6-Cyclobutoxypyridin-3-amine

Cat. No.: B8746544
M. Wt: 164.20 g/mol
InChI Key: JRBXTNBZQGKGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutoxypyridin-3-amine is a pyridine derivative featuring a cyclobutoxy group (-O-cyclobutyl) at position 6 and an amine group (-NH₂) at position 3. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol (calculated). This compound is commercially available (Ref: 10-F777790, CymitQuimica) and is utilized in pharmaceutical and material science research due to its structural versatility . The cyclobutoxy substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable building block for synthetic chemistry.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3,10H2

InChI Key

JRBXTNBZQGKGBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-Cyclobutoxypyridin-3-amine with three analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Features/Applications
This compound C₉H₁₂N₂O 164.21 Cyclobutoxy (-O-C₄H₇) Pharmaceutical intermediates, material science
6-(Cyclobutylmethoxy)pyridin-3-amine C₁₀H₁₄N₂O 178.23 Cyclobutylmethoxy (-O-CH₂-C₄H₇) Pharma, agrochemicals, materials
6-(3-Methylbutoxy)pyridin-3-amine C₁₀H₁₆N₂O 180.25 Branched alkoxy (-O-C₅H₁₁) Synthetic intermediates, agrochemicals
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134.18 Cyclopropyl (-C₃H₅) Safety data available; limited application details

Substituent Effects on Properties

  • The cyclopropyl group in 6-Cyclopropylpyridin-2-amine introduces minimal steric bulk but may stabilize ring conformations via hyperconjugation .
  • Electronic Effects :

    • The cyclobutoxy group is electron-donating via oxygen’s lone pairs, increasing electron density on the pyridine ring. This contrasts with electron-neutral cyclopropyl or electron-withdrawing groups in other analogs, affecting reactivity in cross-coupling reactions .

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